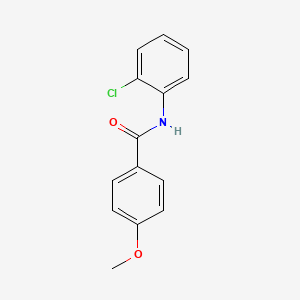

N-(2-chlorophenyl)-4-methoxybenzamide

Description

Overview of Benzamide (B126) Derivatives in Contemporary Science

Benzamide and its derivatives represent a cornerstone in modern chemical and pharmaceutical sciences. The core structure, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a versatile scaffold for developing a vast array of functional molecules. researchgate.net These compounds are not only pivotal intermediates in organic synthesis but are also integral components of many biologically active molecules. researchgate.net

In the realm of medicinal chemistry, the benzamide framework is recognized as a "privileged scaffold." This distinction is due to its ability to form interactions with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. Consequently, benzamide derivatives have been successfully developed for various applications, including as anti-inflammatory, antiviral, antimicrobial, and enzyme-inhibiting agents. nih.govnih.gov For instance, certain substituted benzamides have been investigated for their potential as inhibitors of enzymes like α-glucosidase, which is relevant in antidiabetic research. nih.gov The adaptability of the benzamide core allows chemists to systematically modify its structure to fine-tune its biological activity and properties.

Significance of N-(2-chlorophenyl)-4-methoxybenzamide as a Model Compound

This compound is a specific derivative within the larger family of N-substituted benzamides, also known as benzanilides. While this particular compound is not the subject of extensive published research, its structure is significant as a model for scientific study. It is available commercially, primarily for early-stage discovery research, indicating its role as a building block or a reference compound in chemical synthesis and library development. sigmaaldrich.com

The molecule's structure combines key features often studied in medicinal chemistry:

An amide linker , which is crucial for forming hydrogen bonds with biological macromolecules.

A 4-methoxybenzoyl group , where the methoxy (B1213986) substituent can influence solubility and electronic properties.

A 2-chlorophenyl group , where the position and electronic nature of the chlorine atom can significantly affect the molecule's conformation and binding affinity.

The study of closely related isomers, such as N-(4-chlorophenyl)-4-methoxybenzamide, provides insight into the type of analysis relevant to the target compound. For the 4-chloro isomer, X-ray crystallography has revealed detailed information about its three-dimensional structure, including the dihedral angles between the benzene rings and the plane of the amide group. nih.gov Such structural data is critical for understanding how these molecules pack in a solid state and how their shape might influence their interaction with other molecules.

Below are the known physicochemical properties of this compound.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂ClNO₂ |

| Molecular Weight | 261.71 g/mol |

| CAS Number | 7465-92-1 |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |

| InChI Key | JHYOTNMNHPINPL-UHFFFAOYSA-N |

Historical Context of Related Chemical Scaffolds

The benzamide scaffold has a rich history in chemical research, particularly in the field of drug discovery. Its prevalence in numerous natural products and synthetic drugs established it early on as a structure of interest. Amides are fundamental components of peptides and proteins, and the carboxamide group is present in over 25% of commercial drugs. researchgate.net

The concept of "privileged scaffolds," which emerged in the late 20th century, further cemented the importance of the benzamide framework. Researchers recognized that certain molecular structures, including benzamides, could serve as versatile platforms for creating large collections, or "libraries," of compounds. These libraries could then be screened against various biological targets to identify new lead compounds for drug development. The ability to readily synthesize a wide range of derivatives by varying the substituents on the aromatic rings and the amide nitrogen has made the benzamide scaffold a mainstay in combinatorial chemistry and high-throughput screening campaigns.

Scope of Academic Inquiry into the Compound's Properties and Interactions

The academic inquiry into compounds like this compound falls into several key areas, primarily driven by the diverse biological activities observed in its structural analogs. Research on substituted N-phenylbenzamides is broad and includes:

Antiviral Activity: A related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, was synthesized and evaluated for its activity against the Hepatitis B virus (HBV), demonstrating that N-phenylbenzamide derivatives can serve as potent antiviral agents. nih.gov

Enzyme Inhibition: Different benzamide derivatives have been synthesized and tested as inhibitors for various enzymes. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were investigated as potential antidiabetic agents through their inhibition of α-glucosidase and α-amylase. nih.gov

Structural and Spectroscopic Studies: The synthesis of novel benzamides is often accompanied by detailed characterization using techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy. nih.gov For some derivatives, spectrofluorometric properties are also investigated to understand their fluorescence behavior under different conditions, such as varying pH and solvent. researchgate.net

Antimicrobial Research: Aromatic amides and benzanilides have been explored for their potential as antibacterial and antifungal agents. nih.govnih.gov

While this compound itself has limited specific research attached to it, its structure fits perfectly within the scope of these broader academic investigations. It serves as a valuable chemical entity for synthetic chemists and may be included in compound libraries screened for a wide range of biological activities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-18-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXKQCDXJOJGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323455 | |

| Record name | N-(2-Chlorophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7465-92-1 | |

| Record name | NSC404050 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Chlorophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of N-(2-chlorophenyl)-4-methoxybenzamide

The direct formation of this compound involves the coupling of two key precursors: 2-chloroaniline (B154045) and a 4-methoxybenzoyl derivative.

Conventional approaches to synthesizing N-aryl benzamides, including the title compound, predominantly rely on two robust methods: the Schotten-Baumann reaction and peptide coupling-style reactions.

The Schotten-Baumann reaction offers a direct and facile pathway. This method involves the acylation of 2-chloroaniline with 4-methoxybenzoyl chloride. Typically, the reaction is conducted in a biphasic system or an inert organic solvent, such as dichloromethane (B109758), in the presence of an aqueous base (like sodium hydroxide) or an organic base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct. fishersci.co.uknih.govmdpi.com A representative procedure involves adding 4-methoxybenzoyl chloride to a stirred solution of 2-chloroaniline and a base at room temperature. nih.govmdpi.com The product precipitates upon completion and can be purified by filtration and recrystallization.

A second major conventional route involves the use of coupling reagents , which activate the carboxylic acid (4-methoxybenzoic acid) to facilitate its reaction with the amine (2-chloroaniline). This approach is a cornerstone of peptide synthesis and is widely adapted for general amide bond formation. fishersci.co.uk Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.comnih.govresearchgate.net The reaction proceeds by forming a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide. fishersci.co.uk This intermediate can then react directly with the amine or, in the presence of HOBt, form an activated HOBt ester that subsequently reacts with the amine to yield the final amide. nih.gov This method is valued for its mild conditions and high yields, though it can be more expensive due to the cost of the reagents. cbijournal.com

The table below summarizes typical conditions for these conventional synthetic routes, extrapolated from analogous preparations.

| Method | Reagents | Solvent | Base | Typical Conditions | Reference |

| Schotten-Baumann | 2-chloroaniline, 4-methoxybenzoyl chloride | Dichloromethane or Water/Organic Biphase | Triethylamine or NaOH | Room Temperature, 1-16 h | fishersci.co.uknih.gov |

| Coupling Agent | 2-chloroaniline, 4-methoxybenzoic acid, EDC, HOBt | DMF or CH₃CN | DIPEA or none | 0°C to Room Temp, 1-3 h | nih.govresearchgate.net |

In response to the growing need for environmentally sustainable chemical processes, green chemistry principles have been applied to amide synthesis. These methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents. nih.govwiley.com

Microwave-assisted synthesis has emerged as a powerful tool. By using microwave irradiation, the reaction time for amide formation can be dramatically reduced from hours to minutes. This rapid heating can enhance reaction rates and often leads to higher product purity.

Ultrasound-assisted synthesis (Sonochemistry) provides another energy-efficient alternative. The use of ultrasonic waves can promote reactions through acoustic cavitation, leading to shorter reaction times and improved yields compared to conventional heating methods. nih.gov Studies on similar reactions have shown that conducting the synthesis in aqueous media under ultrasound can lead to high yields in under an hour. mdpi.com Combining these techniques with greener solvents, like water or polyethylene (B3416737) glycol (PEG), or performing the reaction under solvent-free conditions, further enhances the environmental credentials of the synthesis. cbijournal.commdpi.com

The following table compares conventional methods with potential green alternatives.

| Parameter | Conventional Heating | Microwave/Ultrasound Assistance | Reference |

| Reaction Time | Several hours (e.g., 1-16 h) | Minutes to < 1 hour | nih.govmdpi.com |

| Energy Input | Sustained heating required | Lower overall energy consumption | nih.gov |

| Solvent Use | Often uses volatile organic solvents (DCM, DMF) | Can be adapted for water, PEG, or solvent-free conditions | cbijournal.commdpi.com |

| Yield | Good to excellent | Often comparable or improved yields | nih.govmdpi.com |

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues is crucial for exploring structure-activity relationships. Modifications can be systematically introduced at three key positions: the central amide bond, the N-phenyl ring, and the methoxybenzamide ring.

Modifying the central amide linker itself is a sophisticated strategy to alter the compound's properties. A common isosteric replacement for the amide group is the thioamide group. The synthesis of N-aryl thiobenzanilides, which are analogues of N-aryl benzamides, is well-documented. researchgate.net These can typically be prepared from the corresponding amide, this compound, by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in a dry, high-boiling solvent like toluene (B28343) or xylene. Another approach involves creating analogues with a thiourea (B124793) core, such as in benzoylthioureido derivatives, which can be synthesized by reacting a benzoyl isothiocyanate with an appropriate amine. nih.gov

Varying the substituents on the N-phenyl ring is a common strategy to produce a library of analogues. This is readily achieved by substituting 2-chloroaniline with other substituted anilines in the synthetic schemes described in section 2.1.1. For example, using 4-chloroaniline (B138754) would yield N-(4-chlorophenyl)-4-methoxybenzamide. nih.govresearchgate.net Similarly, employing anilines with different halogen positions (e.g., 3-chloroaniline) or other functional groups allows for a systematic exploration of the chemical space around this ring. mdpi.com

The table below lists potential analogues based on the variation of the aniline (B41778) precursor.

| Analogue Name | Aniline Precursor | Reference for Analogue Type |

| N-(4-chlorophenyl)-4-methoxybenzamide | 4-chloroaniline | nih.gov |

| N-(3-chlorophenyl)-4-methoxybenzamide | 3-chloroaniline | mdpi.com |

| N-phenyl-4-methoxybenzamide | Aniline | nih.gov |

| N-cyclohexyl-4-methoxybenzamide | Cyclohexylamine | nih.gov |

The electronic and steric properties of the molecule can be fine-tuned by altering the substituents on the methoxybenzamide ring. This is achieved by replacing 4-methoxybenzoic acid or its corresponding acyl chloride with other substituted variants. Research has shown the synthesis of related benzamides using a variety of precursors, such as 4-nitrobenzoyl chloride to introduce a strong electron-withdrawing group, or 3-methoxybenzoic acid to change the substituent's position. mdpi.comnih.gov This modularity allows for the creation of a diverse range of derivatives.

The following table illustrates possible analogues based on different benzoic acid/benzoyl chloride precursors.

| Analogue Name | Benzoyl Precursor | Reference for Analogue Type |

| N-(2-chlorophenyl)-4-nitrobenzamide | 4-nitrobenzoyl chloride | mdpi.com |

| N-(2-chlorophenyl)-3-methoxybenzamide | 3-methoxybenzoic acid | nih.gov |

| N-(2-chlorophenyl)benzamide | Benzoic acid | nist.gov |

| N-(4-chlorophenyl)-2-isopropoxy-4-nitrobenzamide | 2-isopropoxy-4-nitrobenzoic acid | nih.gov |

Reaction Mechanisms in Benzamide (B126) Formation and Functionalization

The formation of the amide bond in this compound is typically achieved through the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an amine. The mechanistic details of these amidation reactions are crucial for understanding and optimizing the synthesis.

Mechanistic Investigations of Amidation Reactions

The synthesis of this compound is most commonly accomplished via the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base. chemistnotes.comwikipedia.org The primary reactants are 2-chloroaniline and 4-methoxybenzoyl chloride.

The mechanism proceeds through a nucleophilic acyl substitution pathway. chemistnotes.comdoubtnut.com The key steps are outlined below:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. chemistnotes.comdoubtnut.com This initial attack forms a tetrahedral intermediate.

Intermediate Formation: A transient tetrahedral intermediate is formed, where the nitrogen from the aniline is bonded to the carbonyl carbon, which also bears the oxygen, the chlorine, and the 4-methoxyphenyl (B3050149) group. doubtnut.com

Proton Transfer and Elimination: An aqueous base, typically sodium hydroxide, facilitates the deprotonation of the positively charged nitrogen atom. chemistnotes.com Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. This results in the formation of the stable amide bond. chemistnotes.com

This reaction is often performed in a two-phase system (e.g., an organic solvent and water), where the base in the aqueous phase neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion. wikipedia.org

Alternative mechanistic pathways involve the use of coupling reagents to activate the carboxylic acid (4-methoxybenzoic acid) directly, avoiding the need to form the acyl chloride first. Reagents like dicyclohexylcarbodiimide (DCC) or phosphonium (B103445) salts are employed in these methods. fishersci.itacs.org

Carbodiimide-Mediated Mechanism (DCC): The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. This activated species is then readily attacked by the amine (2-chloroaniline) to form the amide, with dicyclohexylurea as a byproduct. fishersci.ityoutube.com

Phosphonium Salt-Mediated Mechanism: Reagents like triphenylphosphine (B44618) (PPh₃) can be used with an N-haloimide (e.g., N-chlorophthalimide) to generate phosphonium salts in situ. These salts activate the carboxylic acid to form an acyloxy-phosphonium species, which then undergoes nucleophilic attack by the amine to yield the amide and triphenylphosphine oxide. acs.org

| Reaction Type | Key Reagents | Active Intermediate | Primary Byproduct |

|---|---|---|---|

| Schotten-Baumann | 4-methoxybenzoyl chloride, 2-chloroaniline, NaOH | Tetrahedral Adduct | HCl (neutralized) |

| DCC Coupling | 4-methoxybenzoic acid, 2-chloroaniline, DCC | O-acylisourea | Dicyclohexylurea |

| Phosphonium Salt Coupling | 4-methoxybenzoic acid, 2-chloroaniline, PPh₃/NCPhth | Acyloxy-phosphonium salt | Triphenylphosphine oxide |

Studies on Side Reactions and Selectivity

In the synthesis of this compound, particularly under Schotten-Baumann conditions, several side reactions can occur, impacting yield and purity.

Another consideration is the potential for over-acylation, although this is less common with anilines compared to more nucleophilic aliphatic amines. The use of excess benzoyl chloride to ensure complete reaction can lead to residual acyl chloride in the product mixture, which must be hydrolyzed during workup. youtube.com

Selectivity is managed by controlling the reaction conditions. The use of a biphasic solvent system is a key strategy. wikipedia.org The organic reactants (aniline and acyl chloride) remain in the organic phase (like dichloromethane or diethyl ether), where the amide formation occurs. The HCl byproduct diffuses into the aqueous phase, where it is neutralized by the base. This separation minimizes the contact between the highly reactive acyl chloride and the aqueous base, thus reducing the rate of the hydrolysis side reaction. wikipedia.org The low solubility of the acyl chloride in water also helps to favor the amidation reaction with the aniline over hydrolysis. youtube.com

| Side Reaction | Competing Reactants | Undesired Product | Mitigation Strategy |

|---|---|---|---|

| Acyl Chloride Hydrolysis | 4-methoxybenzoyl chloride + H₂O/OH⁻ | 4-methoxybenzoic acid / Sodium 4-methoxybenzoate | Biphasic solvent system, controlled addition of acyl chloride |

| Residual Reactant | Excess 4-methoxybenzoyl chloride | Contamination of crude product | Alkaline workup to hydrolyze excess reagent |

Stereoselective Synthesis and Chiral Analogues (if applicable)

The compound this compound is itself an achiral molecule as it does not possess any stereocenters and cannot exhibit enantiomerism. Therefore, stereoselective synthesis is not applicable to the direct formation of this specific compound.

However, the broader class of benzamides is significant in the field of stereoselective chemistry. Chiral benzamide derivatives are synthesized and utilized for various applications where stereochemistry is critical. nih.govacs.org Although no specific studies focus on chiral analogues of this compound, general principles for creating such compounds are well-established.

Stereoselectivity can be introduced by using a chiral amine or a chiral carboxylic acid in the synthesis. For instance, reacting 4-methoxybenzoyl chloride with a chiral substituted 2-chloroaniline would produce a chiral benzamide. More advanced strategies involve the use of chiral auxiliaries or catalysts. mdpi.com

Chiral benzamides are valuable in several areas:

Asymmetric Catalysis: Chiral N-allylbenzamides can serve as precursors to oxazoline (B21484) ligands, such as Box (bisoxazoline), which are pivotal in many enantioselective metal-catalyzed reactions. acs.org

Stereochemical Analysis: The benzamide chromophore is frequently used in circular dichroism (CD) studies to determine the absolute configuration of primary and secondary amines. nih.gov The predictable conformation of the benzoyl group allows for reliable stereochemical assignments.

Chiral Building Blocks: Chiral benzamides can act as key intermediates in the synthesis of complex, biologically active molecules and natural products. mdpi.com

While the title compound is achiral, the synthesis of its potential chiral analogues could be achieved using established methods from asymmetric synthesis, opening pathways to new compounds for applications in catalysis or medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation Techniques

Comprehensive Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the molecular structure of N-(2-chlorophenyl)-4-methoxybenzamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons on the two aromatic rings and the amide and methoxy (B1213986) groups.

4-Methoxybenzoyl Moiety: The protons on the 4-methoxyphenyl (B3050149) ring are expected to appear as two doublets due to their para-substitution, similar to what is observed for 4-methoxybenzamide. chemicalbook.comnih.gov The protons ortho to the methoxy group would be upfield, while those ortho to the carbonyl group would be downfield. The methoxy group protons will present as a sharp singlet.

2-Chlorophenyl Moiety: The protons on the 2-chlorophenyl ring will exhibit more complex splitting patterns due to the ortho-chloro substitution.

Amide Proton (N-H): A broad singlet is expected for the amide proton, the chemical shift of which can be influenced by solvent and concentration.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H (Amide N-H) | ~ 8.5 - 9.5 | Broad Singlet |

| Aromatic H (ortho to C=O) | ~ 7.8 - 8.0 | Doublet |

| Aromatic H (ortho to -OCH₃) | ~ 6.9 - 7.1 | Doublet |

| Aromatic H (2-chlorophenyl) | ~ 7.2 - 7.6 | Multiplet |

Note: Predicted values are based on data from analogous compounds.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Carbonyl Carbon: The amide carbonyl carbon is expected to resonate significantly downfield.

Aromatic Carbons: The aromatic carbons will appear in the typical region for sp² hybridized carbons, with their specific shifts influenced by the electron-donating methoxy group and the electron-withdrawing chloro and amide groups.

Methoxy Carbon: The carbon of the methoxy group will be found in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | ~ 165 |

| Aromatic C (C-OCH₃) | ~ 162 |

| Aromatic C (C-Cl) | ~ 127 |

| Aromatic C (ipso to NH) | ~ 135 |

| Aromatic C (ipso to C=O) | ~ 126 |

| Other Aromatic C | 114 - 130 |

Note: Predicted values are based on data from analogous compounds.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and methoxy functional groups.

N-H Stretch: A prominent absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

C=O Stretch (Amide I): A strong, sharp absorption band, characteristic of the carbonyl group in an amide, is anticipated around 1650-1680 cm⁻¹.

N-H Bend (Amide II): Another characteristic amide band, resulting from the N-H bending vibration, should appear in the region of 1510-1550 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the methoxy group is expected to produce a strong band in the 1250-1000 cm⁻¹ region.

C-Cl Stretch: A band in the fingerprint region, typically between 800 and 600 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3300 - 3500 |

| Amide | C=O Stretch (Amide I) | 1650 - 1680 |

| Amide | N-H Bend (Amide II) | 1510 - 1550 |

| Methoxy | C-O Stretch | 1250 - 1000 |

Note: Expected ranges are based on standard IR correlation tables and data from similar compounds. vscht.czchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation. The nominal molecular weight of this compound is 261.71 g/mol . sigmaaldrich.com

The fragmentation of this compound under mass spectrometry is expected to proceed through cleavage of the amide bond, which is a common fragmentation pathway for N-arylbenzamides. mdpi.com

Expected Fragmentation Pathways:

Cleavage of the amide C-N bond: This would lead to the formation of two primary fragment ions:

The 4-methoxybenzoyl cation at m/z 135.

The 2-chlorophenylaminyl radical cation.

Cleavage of the aryl-C bond of the benzoyl group: This could result in the loss of the methoxy group.

Major Expected Fragment Ions

| m/z | Proposed Fragment |

|---|---|

| 261/263 | [M]⁺ (Molecular ion peak, showing isotopic pattern for chlorine) |

| 135 | [CH₃OC₆H₄CO]⁺ (4-methoxybenzoyl cation) |

| 127/129 | [ClC₆H₄NH]⁺ (2-chloroanilino cation) |

| 107 | [C₇H₇O]⁺ (Fragment from 4-methoxybenzoyl) |

Note: The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of about one-third of the M peak.

Solid-State Structural Investigations

The arrangement of molecules in the solid state is crucial for understanding the physical properties of a compound. X-ray crystallography is the definitive method for determining this three-dimensional structure.

X-ray Crystallography for Crystalline Structure Determination

While the crystal structure of this compound has not been reported, the structure of the closely related compound, N-(4-chlorophenyl)-4-methoxybenzamide, has been determined by single-crystal X-ray diffraction. nih.gov This allows for a reliable prediction of the key structural features.

In N-(4-chlorophenyl)-4-methoxybenzamide, the molecule is not planar. The dihedral angle between the two benzene (B151609) rings is 59.24 (4)°. nih.gov A similar twisted conformation is expected for this compound. The crystal structure is likely to be stabilized by intermolecular N—H···O hydrogen bonds, forming chains of molecules.

Predicted Crystallographic Data

| Parameter | Predicted Value/System | Basis of Prediction |

|---|---|---|

| Crystal System | Triclinic or Monoclinic | Common for similar amides |

| Space Group | P-1 or P2₁/c | Common for similar amides |

| Dihedral Angle (Benzene rings) | ~ 50-60° | Analogy to N-(4-chlorophenyl)-4-methoxybenzamide nih.gov |

Note: These are predicted values based on the crystal structure of a closely related isomer.

Polymorphism and Solid-State Conformations

Polymorphism, the ability of a substance to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in amides, due to the possibility of different hydrogen bonding networks and molecular conformations. For instance, N-(3-hydroxyphenyl)-3-methoxybenzamide has been shown to exhibit at least two distinct polymorphs. nih.gov

The different polymorphs can arise from variations in the dihedral angles between the aromatic rings and the amide plane, as well as different packing arrangements in the crystal lattice. Although no specific studies on the polymorphism of this compound have been published, it is reasonable to assume that this compound could also exhibit polymorphic behavior. The conformation of the molecule, specifically the relative orientation of the C=O and N-H bonds (syn or anti), and the orientation of the ortho-chloro substituent relative to the N-H bond, could lead to different crystalline forms with distinct physical properties.

Spectroscopic Studies of Molecular Conformation in Solution

The conformation of this compound in solution is a subject of detailed investigation using advanced spectroscopic techniques. Unlike the solid state, where the molecule's geometry is fixed within a crystal lattice, in solution, the compound can adopt various conformations due to the rotation around single bonds. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for elucidating the preferred conformations and the dynamics of conformational exchange in different solvent environments.

The conformational flexibility of this compound primarily arises from the rotation around the amide C-N bond and the C-C bonds connecting the phenyl rings to the amide group. This can lead to different spatial arrangements of the aromatic rings relative to each other and the orientation of the amide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are instrumental in determining the solution-state conformation of benzamides. The chemical shifts of specific protons, particularly the amide N-H proton, are highly sensitive to the molecular environment and can provide insights into intramolecular interactions, such as hydrogen bonding.

In the case of this compound, the presence of a chloro substituent at the ortho position of the N-phenyl ring can lead to the formation of an intramolecular hydrogen bond with the amide proton (N-H···Cl). This interaction can restrict the rotation around the N-aryl bond, leading to a more planar conformation. The existence and strength of such hydrogen bonds can be probed by studying the chemical shift of the N-H proton in various solvents of differing polarity. nih.gov For instance, in a non-polar solvent like chloroform-d (B32938) (CDCl₃), the N-H proton chemical shift would be expected to be further downfield compared to a similar compound without the ortho-chloro substituent, indicative of intramolecular hydrogen bonding. In contrast, in a polar, hydrogen-bond-accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), this intramolecular bond may be disrupted, leading to a significant change in the N-H chemical shift. nih.gov

Furthermore, the rotation around the amide C-N bond can result in cis and trans conformers, where the carbonyl oxygen and the N-phenyl group are on the same or opposite sides of the C-N bond, respectively. For N-arylbenzamides, the trans conformer is generally more stable. The presence of distinct sets of signals for the two conformers in the NMR spectrum, or the broadening of signals due to intermediate exchange rates, can provide information about the rotational barrier and the relative populations of these conformers. nih.gov Lanthanide-Induced Shift (LIS) NMR analysis is a specific technique that can be employed to determine the conformational equilibria of substituted benzamides in solution. nih.gov

Below is a representative table of expected ¹H NMR chemical shifts for this compound in a non-polar solvent, based on data for analogous compounds. chemicalbook.com

| Proton | Expected Chemical Shift (ppm) in CDCl₃ | Multiplicity |

| Amide N-H | 8.0 - 8.5 | Broad Singlet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Aromatic (4-methoxyphenyl) | 6.9 - 7.9 | Multiplets |

| Aromatic (2-chlorophenyl) | 7.2 - 8.4 | Multiplets |

| Note: The exact chemical shifts can vary depending on the solvent and concentration. |

Infrared (IR) Spectroscopy:

Infrared spectroscopy is another valuable technique for studying molecular conformation in solution, particularly by analyzing the vibrational frequencies of key functional groups like the carbonyl (C=O) and amide (N-H) groups. The position of the C=O stretching band is sensitive to the electronic environment and hydrogen bonding.

The presence of an intramolecular hydrogen bond between the N-H group and the ortho-chloro substituent would be expected to influence the N-H stretching frequency. In a dilute solution in a non-polar solvent like carbon tetrachloride (CCl₄), a sharp band corresponding to the intramolecularly hydrogen-bonded N-H group would be observed at a lower frequency compared to a free N-H group.

The analysis of the carbonyl (C=O) absorption band can also reveal the presence of different conformers in solution. researchgate.net Often, conformational isomers will exhibit slightly different C=O stretching frequencies, which may appear as a single, broadened peak or as a doublet, depending on the energy difference between the conformers and the solvent environment. By studying the IR spectrum in a range of solvents with varying polarity, the relative stabilities of the conformers can be assessed. For example, a more polar conformer will be stabilized in a polar solvent, leading to a change in the relative intensities of the corresponding IR bands. researchgate.net

A representative table of key IR absorption frequencies for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) in CCl₄ |

| Amide N-H | Stretching (intramolecular H-bond) | 3350 - 3400 |

| Carbonyl C=O | Stretching | 1640 - 1670 |

| C-O-C (ether) | Asymmetric Stretching | 1240 - 1260 |

| C-N | Stretching | 1280 - 1350 |

| Note: These are approximate ranges and can be influenced by the solvent and molecular conformation. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netresearchgate.netaimspress.com A DFT study of N-(2-chlorophenyl)-4-methoxybenzamide, likely employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield its optimized ground-state geometry. researchgate.netnih.gov

This analysis would provide precise data on bond lengths, bond angles, and the dihedral angles between the two aromatic rings. For related benzanilides, such as N-(4-chlorophenyl)-4-methoxybenzamide, the dihedral angle between the benzene (B151609) rings has been experimentally determined to be 59.24(4)°. researchgate.netnih.gov A DFT calculation for the 2-chloro isomer would reveal how the positional change of the chlorine atom influences the molecule's three-dimensional conformation.

Furthermore, DFT is used to calculate the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com For this compound, negative potentials would likely be concentrated around the oxygen atoms of the carbonyl and methoxy (B1213986) groups and the nitrogen atom of the amide linkage, indicating sites susceptible to electrophilic attack. Positive potentials would be expected around the amide hydrogen, highlighting its potential as a hydrogen bond donor.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Description | Potential Finding |

| Optimized Geometry | The lowest energy conformation of the molecule. | Provides precise bond lengths, bond angles, and dihedral angles, revealing the spatial arrangement of the phenyl rings. |

| Total Energy | The total electronic energy of the molecule in its ground state. | A measure of the molecule's stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Indicates the asymmetry of charge distribution. |

| MEP Surface | A 3D map of the electrostatic potential. | Visually identifies sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. |

Note: This table is illustrative. As of now, specific DFT data for this compound is not available in published literature.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. conicet.gov.ar

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. aimspress.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. conicet.gov.ar Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov

For this compound, FMO analysis would pinpoint the distribution of these orbitals. The HOMO is often localized on the more electron-rich parts of a molecule, potentially the methoxy-substituted phenyl ring, while the LUMO may be distributed over the electron-withdrawing chloro-substituted ring.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Formula | Significance |

| HOMO Energy | E_HOMO | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| LUMO Energy | E_LUMO | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| Energy Gap | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity, polarizability, and kinetic stability. |

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO)/2 | Measures resistance to change in electron distribution. |

Note: This table outlines the parameters that would be derived from an FMO analysis. Specific calculated values for this compound are not currently available in scientific publications.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comresearchgate.net This method is instrumental in drug discovery for predicting how a small molecule like this compound might interact with a biological target. nih.gov

Predictive Binding Modes with Biological Macromolecules

A molecular docking study would involve placing this compound into the active site of a selected protein target. The simulation would explore various possible conformations and orientations of the ligand within the binding pocket, predicting the most stable binding mode. This prediction is based on the intermolecular interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the amide hydrogen could act as a hydrogen bond donor, while the carbonyl oxygen and chlorine atom could act as acceptors or engage in other electrostatic interactions.

Scoring Function Evaluations and Validation

Docking programs use scoring functions to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). A lower (more negative) score generally indicates a more favorable binding interaction. These scores are used to rank different ligands or different poses of the same ligand.

For the results to be reliable, the docking protocol must be validated. A common method is to re-dock a known co-crystallized ligand into its corresponding protein structure. If the docking program can accurately reproduce the experimentally observed binding pose (typically within a root-mean-square deviation [RMSD] of 2.0 Å), the protocol is considered validated and can be used with more confidence for novel ligands like this compound.

Molecular Dynamics Simulations for Conformational Landscapes

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. researchgate.netuq.edu.au An MD simulation of this compound, either alone in a solvent or bound to a protein, would simulate the atomic motions over a period of nanoseconds or longer.

This would reveal the molecule's conformational landscape—the range of shapes it can adopt—and the stability of its different conformations. When simulating a ligand-protein complex, MD can assess the stability of the binding pose predicted by docking. By tracking parameters like RMSD and the persistence of intermolecular hydrogen bonds over time, researchers can determine if the ligand remains stably bound in the active site. Such simulations are computationally intensive but provide invaluable information on the flexibility and dynamic nature of molecular interactions.

Dynamic Behavior of the Compound in Solution

While specific molecular dynamics (MD) simulation studies on this compound in solution are not extensively documented in publicly available literature, the dynamic behavior of such a molecule can be inferred from its structural characteristics and the behavior of analogous compounds. The flexibility of the molecule is primarily centered around the amide bond and the single bonds connecting the phenyl rings to the amide group.

The conformation of the molecule is largely defined by the dihedral angles between the planar phenyl rings and the amide group. X-ray crystallography of the isomeric compound, N-(4-chlorophenyl)-4-methoxybenzamide, reveals that the mean plane of the amide group forms dihedral angles of 27.55° and 31.94° with the methoxy- and chloro-substituted benzene rings, respectively. nih.gov The dihedral angle between the two benzene rings in this isomer is 59.24°. nih.gov It is plausible that this compound would adopt a similarly twisted conformation in its lowest energy state to alleviate steric hindrance between the ortho-substituted chlorine atom and the hydrogen atoms of the adjacent phenyl ring.

In a solution, the molecule would not be static but would exhibit a range of conformations. The presence of a solvent, particularly a polar one, would influence the accessible conformations through intermolecular interactions, such as hydrogen bonding with the amide group. Molecular dynamics simulations of similar organic molecules in aqueous solutions have shown that solvent molecules can form a hydration shell around the solute, influencing its conformational flexibility and the exposure of key functional groups to the solvent. nih.gov For this compound, the methoxy group and the amide carbonyl oxygen are potential hydrogen bond acceptors, while the amide N-H group can act as a hydrogen bond donor. The dynamic interplay of these interactions would govern the conformational ensemble of the molecule in solution.

Computational techniques such as conformational analysis can be employed to predict the energetically favorable conformations. Methods like Density Functional Theory (DFT) are often used to calculate the potential energy surface of the molecule as a function of the key dihedral angles. This would reveal the global minimum energy conformation and the energy barriers to rotation, providing insight into the molecule's flexibility.

Table 1: Key Structural Features Influencing Dynamic Behavior

| Feature | Description | Potential Impact on Dynamics |

| Amide Bond | The central C-N bond connecting the two aromatic moieties. | Relatively rigid due to partial double bond character, but allows for some rotational freedom. |

| Phenyl Ring Rotation | Rotation around the single bonds connecting the phenyl rings to the amide group. | Significant source of conformational flexibility. Steric hindrance from the ortho-chloro substituent will likely influence the preferred rotational angles. |

| Hydrogen Bonding Sites | The amide N-H (donor) and C=O (acceptor), and the methoxy oxygen (acceptor). | Interactions with solvent molecules will influence the conformational preferences and solubility. |

Simulation of Ligand-Receptor Complexes

The simulation of ligand-receptor complexes is a cornerstone of modern drug discovery, providing insights into the binding modes and affinities of potential drug candidates. While there are no specific published docking or simulation studies for this compound, the methodologies and potential targets can be discussed based on studies of related benzamide (B126) derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field that estimates the binding energy. For a molecule like this compound, docking studies would be instrumental in identifying potential biological targets. For instance, related benzamide derivatives have shown affinity for dopamine (B1211576) receptors. nih.gov A study on N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrated high affinity for the dopamine D4 receptor. nih.gov This suggests that this compound could also be a candidate for docking studies against this and other G-protein coupled receptors.

Following docking, molecular dynamics simulations can be used to refine the predicted binding pose and to study the stability of the ligand-receptor complex over time. researchgate.net These simulations model the atomic movements of the system, providing a more realistic picture of the interactions in a dynamic environment. Key interactions that would be analyzed include:

Hydrogen Bonds: The amide group of this compound can form hydrogen bonds with polar residues in a receptor's active site.

Hydrophobic Interactions: The two phenyl rings provide significant surface area for hydrophobic interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic rings can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

Halogen Bonding: The chlorine atom on the phenyl ring could potentially form halogen bonds with electron-donating atoms in the receptor.

Studies on other complex organic molecules have shown that the stability of a ligand-protein complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. nih.gov

Table 2: Potential Interactions in a Ligand-Receptor Complex

| Interaction Type | Molecular Feature of this compound | Potential Receptor Residues |

| Hydrogen Bond Donor | Amide N-H | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Amide C=O, Methoxy Oxygen | Arginine, Lysine, Histidine, Serine, Threonine |

| Hydrophobic | Phenyl rings | Leucine, Isoleucine, Valine, Alanine |

| Aromatic (Pi-Pi Stacking) | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | Chlorine atom | Electron-rich atoms (e.g., carbonyl oxygen of the peptide backbone) |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model can be generated from a set of active molecules even when the structure of the biological target is unknown.

A pharmacophore model for this compound and its analogs would typically include features such as:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the amide and the oxygen of the methoxy group.

Hydrogen Bond Donors (HBD): The nitrogen-bound hydrogen of the amide.

Aromatic Rings (AR): The two phenyl rings.

Hydrophobic Features (HY): The chloro-substituted phenyl ring.

The development of a pharmacophore model generally involves aligning a set of active compounds and identifying the common chemical features. nih.gov This model can then be used to virtually screen large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to possess the desired biological activity.

Ligand-based drug design relies on the principle that molecules with similar structures are likely to have similar biological activities. Starting from a lead compound like this compound, medicinal chemists can systematically modify its structure to improve potency, selectivity, and pharmacokinetic properties. For example, the position and nature of the substituent on the phenyl rings could be altered to explore the structure-activity relationship (SAR). The ortho-chloro substituent could be moved to the meta or para positions, or replaced with other halogens or small alkyl groups to probe the effect on binding affinity.

The general principles of ligand-based drug design that would be applicable to this compound include:

Scaffold Hopping: Replacing the central benzamide core with other chemical scaffolds while retaining the key pharmacophoric features.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve the compound's profile. For instance, the methoxy group could be replaced with other small electron-donating groups.

Conformational Restriction: Introducing cyclic structures or other rigid elements to lock the molecule into a more bioactive conformation, which can lead to increased potency and selectivity.

Through these computational and modeling approaches, a deeper understanding of the structure-property relationships of this compound can be achieved, guiding the design of new and more effective molecules for therapeutic applications.

In Vitro Biological Activity and Mechanistic Investigations

Enzyme Inhibition and Modulation Studies

The ability of a compound to inhibit or modulate enzyme activity is a cornerstone of pharmacological research. This section details the investigations into the effects of N-(2-chlorophenyl)-4-methoxybenzamide on several key enzymes.

Investigations of α-Amylase Inhibition

α-Amylase is a critical enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. mdpi.comfrontiersin.org A review of available scientific literature indicates that specific studies on the α-amylase inhibitory activity of this compound have not been reported. While various plant extracts and other synthetic compounds are known to be α-amylase inhibitors, data directly pertaining to this specific benzamide (B126) derivative is not present in the reviewed literature. mdpi.comnih.gov

Research on Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for therapeutic intervention in conditions related to urease-producing bacteria, such as Helicobacter pylori. nih.govresearchgate.net Extensive research has been conducted on various classes of urease inhibitors, including hydroxamic acid derivatives, organophosphorus compounds, and various natural products. nih.govnih.gov However, a detailed search of scientific databases did not yield studies specifically evaluating this compound for its urease inhibition potential.

Evaluation of HIV Integrase Inhibition

The inhibition of the HIV integrase enzyme is a key strategy in antiretroviral therapy. nih.gov While direct studies on the HIV integrase inhibitory activity of this compound are not available, research into structurally related N-phenylbenzamide derivatives provides some context. It has been reported that certain N-phenylbenzamide derivatives can exert broad-spectrum antiviral effects, including against HIV-1. nih.govnih.gov For example, the compound N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) was found to be an active inhibitor of both wild-type and drug-resistant Hepatitis B Virus (HBV). nih.govnih.gov The antiviral mechanism for this class of compounds has been linked to increasing intracellular levels of APOBEC3G (A3G), a protein capable of inhibiting the replication of viruses like HIV and HBV. nih.govnih.gov This suggests a potential, though indirect, mechanism by which the broader class of N-phenylbenzamides might influence viral replication, although specific data for this compound is lacking.

Other Enzymatic Target Profiling

Beyond the enzymes specified above, a review of the literature did not identify studies profiling this compound against other specific enzymatic targets.

Receptor Binding and Selectivity Profiling

The interaction of small molecules with cellular receptors is fundamental to their pharmacological effects. This section reviews the binding profile of this compound at a key neurotransmitter receptor.

Affinity and Selectivity at Dopamine (B1211576) D4 Receptors

The dopamine D4 receptor is a significant target in the research and development of antipsychotic medications. nih.gov The benzamide chemical scaffold is a known feature in many dopamine receptor ligands. However, research into high-affinity and selective ligands for the D4 receptor has focused on more structurally complex molecules than this compound.

Specifically, studies have identified compounds such as N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide as potent and selective dopamine D4 ligands. nih.gov This particular compound demonstrated very high affinity for the dopamine D4 receptor, with an IC50 value of 0.057 nM, and over 10,000-fold selectivity for the D4 receptor versus the D2 receptor. nih.gov Structure-activity relationship studies on this series of compounds have indicated that the presence of the 4-arylpiperazine moiety and the length of the alkyl chain linking it to the benzamide are critical for high D4 receptor affinity. acs.org A dramatic loss in D4 receptor affinity was noted when the secondary benzamide moiety was modified, highlighting its importance for binding. acs.org

No data was found in the reviewed literature detailing the direct binding affinity or selectivity of the simpler compound, this compound, at dopamine D4 receptors. The structural differences, namely the absence of the piperazine (B1678402) ring and the alkyl linker, distinguish it significantly from the high-affinity D4 ligands that have been the focus of extensive research. nih.govacs.org

Data Tables

Table 1: In Vitro Anti-HBV Activity of a Structurally Related N-Phenylbenzamide Derivative

| Compound Name | Target | IC50 (µM) |

|---|---|---|

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | Wild-Type HBV | 1.99 |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | Drug-Resistant HBV | 3.30 |

Data sourced from a study on N-phenylbenzamide derivatives. nih.govnih.gov

Interaction with Other Neurotransmitter Receptors (e.g., D2, 5-HT1A, α1)

A review of available scientific literature did not yield specific data on the interaction of this compound with dopamine D2, serotonin (B10506) 5-HT1A, or α1-adrenergic receptors. While studies on other benzamide derivatives show varied affinities for these receptors, no binding assays or functional studies have been published for this specific compound.

Table 1: Receptor Binding Affinity for this compound

| Receptor | Binding Affinity (Ki, nM) | Assay Type |

|---|---|---|

| Dopamine D2 | Data Not Available | Data Not Available |

| Serotonin 5-HT1A | Data Not Available | Data Not Available |

| Adrenergic α1 | Data Not Available | Data Not Available |

This table is interactive. Click on headers to sort.

Cellular Pathway and Molecular Target Modulation in Cell Lines

There is currently no published research detailing the effects of this compound on DNA synthesis pathways in any cancer cell lines. Methodologies such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assays have not been reported for this compound.

Table 2: Effect on DNA Synthesis in Cancer Cell Lines

| Cell Line | Concentration | Inhibition of DNA Synthesis (%) | Reference |

|---|---|---|---|

| N/A | N/A | Data Not Available | N/A |

This table is interactive. Click on headers to sort.

No studies have been found that specifically measure the effect of this compound on the intracellular levels of Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G (APOBEC3G). Research into the potential antiviral mechanisms of this compound through the modulation of this cytidine (B196190) deaminase has not been reported in the scientific literature.

An analysis of the available scientific data shows no studies investigating the impact of this compound on cell cycle progression in cancer models. Consequently, there is no evidence to suggest that this compound induces cell cycle arrest at any phase, including the G2/M checkpoint.

Table 3: Cell Cycle Analysis in Cancer Models

| Cell Line | Compound Concentration | % Cells in G2/M Phase | Reference |

|---|---|---|---|

| N/A | N/A | Data Not Available | N/A |

This table is interactive. Click on headers to sort.

Specific data from in vitro studies, such as clonogenic assays or cell proliferation assays (e.g., MTT, SRB), on the effect of this compound on the inhibition of cell growth or colony formation in cancer cell lines are not available in the current body of scientific literature.

Table 4: Inhibition of Colony Formation in Cancer Cell Lines

| Cell Line | IC50 (μM) for Growth Inhibition | Reduction in Colony Formation | Reference |

|---|---|---|---|

| N/A | Data Not Available | Data Not Available | N/A |

This table is interactive. Click on headers to sort.

In Vitro Antimicrobial Efficacy (e.g., antibacterial, antifungal)

Despite the broad antimicrobial testing of many benzamide derivatives, there is no specific published data quantifying the in vitro antibacterial or antifungal efficacy of this compound. Minimum Inhibitory Concentration (MIC) or zone of inhibition values against common bacterial or fungal strains have not been reported.

Table 5: In Vitro Antimicrobial Activity of this compound

| Organism | Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| Bacteria | |||

| Escherichia coli | ATCC / Clinical Isolate | Data Not Available | Data Not Available |

| Staphylococcus aureus | ATCC / Clinical Isolate | Data Not Available | Data Not Available |

| Fungi | |||

| Candida albicans | ATCC / Clinical Isolate | Data Not Available | Data Not Available |

| Aspergillus niger | ATCC / Clinical Isolate | Data Not Available | Data Not Available |

This table is interactive. Click on headers to sort.

In Vitro Antioxidant Activity Studies

There is currently no specific research available from the searched sources detailing the in vitro antioxidant activity of this compound.

Typically, the antioxidant potential of a chemical compound is evaluated through established assays that measure its ability to neutralize free radicals. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. nih.govnih.gov These assays are based on the principle that an antioxidant compound will donate an electron or hydrogen atom to the stable radical, causing a measurable change in color that can be quantified spectrophotometrically. nih.govmdpi.com The efficacy is often reported as an IC₅₀ value, representing the concentration of the test compound required to achieve 50% radical scavenging. nih.gov While various benzamide and polyphenolic compounds have been assessed using these methods mdpi.comnih.gov, specific data for this compound remains uncharacterised in the reviewed literature.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | Radical Source | IC₅₀ (µM) | Reference Compound |

|---|---|---|---|

| DPPH | 1,1-diphenyl-picrylhydrazyl | Data not available | Data not available |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Data not available | Data not available |

In Vitro Antiviral Activity (e.g., against EV71, HBV)

Specific studies on the in vitro antiviral activity of this compound against Hepatitis B Virus (HBV) and Enterovirus 71 (EV71) were not found in the reviewed search results.

However, the broader class of N-phenylbenzamide derivatives has been a subject of antiviral research. Certain structurally related compounds have been investigated as potential inhibitors of both wild-type and drug-resistant HBV strains. nih.govnih.govresearchgate.net The proposed mechanism for some of these derivatives involves increasing the intracellular levels of APOBEC3G (A3G), a host cytidine deaminase with known anti-HBV activity. nih.govnih.gov Similarly, other N-phenylbenzamide derivatives have been synthesized and evaluated as a novel class of EV71 inhibitors, showing activity against various strains of the virus in cell-based assays. nih.govnih.govresearchgate.net Despite these findings for related structures, no direct evidence of antiviral action has been published for this compound.

Table 2: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | Activity Metric (e.g., IC₅₀, EC₅₀) | Result |

|---|---|---|---|

| Hepatitis B Virus (HBV) | HepG2.2.15 | IC₅₀ | Data not available |

| Enterovirus 71 (EV71) | Vero / RD | IC₅₀ / EC₅₀ | Data not available |

In Vitro Antineoplastic Activity in Cancer Cell Lines (e.g., MCF-7, PC3, HepG2, A2780, HCT-116, MIA PaCa-2)

An extensive search of the literature did not yield specific data on the in vitro antineoplastic or cytotoxic activity of this compound against the human cancer cell lines MCF-7 (breast adenocarcinoma), PC3 (prostate cancer), HepG2 (hepatocellular carcinoma), A2780 (ovarian cancer), HCT-116 (colorectal carcinoma), and MIA PaCa-2 (pancreatic carcinoma).

These cell lines are standard models in cancer research for screening the cytotoxic potential of new chemical entities. The antineoplastic activity is typically quantified by metrics such as the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability), determined through assays like MTT or SRB. While numerous studies document the anticancer effects of various novel compounds, including other benzamide derivatives, against these cell lines nih.govnih.govdoi.orgnih.gov, no such reports were found for this compound. The commercial availability of the compound is noted, but it is often supplied without analytical or biological activity data. sigmaaldrich.com

Table 3: In Vitro Antineoplastic Activity of this compound

| Cell Line | Cancer Type | Activity Metric (e.g., IC₅₀, GI₅₀) in µM |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Data not available |

| PC3 | Prostate Cancer | Data not available |

| HepG2 | Hepatocellular Carcinoma | Data not available |

| A2780 | Ovarian Cancer | Data not available |

| HCT-116 | Colorectal Carcinoma | Data not available |

| MIA PaCa-2 | Pancreatic Carcinoma | Data not available |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide |

| (E)-N-(2-methoxy-5-((2,4,6-trimethoxystyrylsulfonyl)methyl)pyridin-3-yl)methanesulfonamide |

| 2,2-diphenyl-1-picrylhydrazyl |

Structure Activity Relationship Sar and Structure Affinity Relationship Safir Analysis

Correlation Between Molecular Structure and Biological Activity Profiles

The biological activity of benzamide (B126) derivatives is diverse and depends significantly on the nature and position of substituents on both aromatic rings. The N-(2-chlorophenyl)-4-methoxybenzamide structure incorporates several key features that are known to influence activity in other benzamide series. The amide linkage itself is a critical element, often participating in hydrogen bonding with biological targets. drugdesign.org The two aromatic rings provide a scaffold for a variety of interactions, including pi-stacking and hydrophobic interactions.

Identification of Key Pharmacophoric Features

A pharmacophore is a three-dimensional arrangement of electronic and steric features necessary for optimal molecular interactions with a specific biological target. Based on the structure of this compound and insights from related compounds, several key pharmacophoric features can be proposed. nih.govnih.gov

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor. drugdesign.org

Hydrogen Bond Donor: The amide N-H group acts as a hydrogen bond donor. drugdesign.org

Aromatic/Hydrophobic Regions: The 4-methoxyphenyl (B3050149) and 2-chlorophenyl rings represent two distinct hydrophobic regions that can engage in van der Waals and pi-pi stacking interactions with a receptor binding pocket.

Electron-Rich Region: The methoxy (B1213986) group's oxygen atom can also act as a hydrogen bond acceptor.

Halogen Atom: The chlorine atom on the N-phenyl ring can participate in halogen bonding or other specific interactions, and its presence influences the electronic distribution of the ring.

These features, in their specific spatial arrangement, constitute the pharmacophore of this compound. The relative orientation of these features is determined by the molecule's conformational flexibility.

Influence of Substituent Position and Electronic Effects on Potency

The nature and position of substituents on the aromatic rings are critical determinants of a molecule's biological potency. nih.gov In this compound, the 4-methoxy and 2-chloro groups exert significant electronic and steric effects.

4-Methoxy Group: Located at the para-position of the benzoyl ring, the methoxy group is an electron-donating group through resonance, which can increase the electron density of the carbonyl oxygen, potentially enhancing its hydrogen-bonding capability.

The interplay between the electron-donating methoxy group and the electron-withdrawing chloro group, combined with their specific positional placements, creates a unique electronic and steric profile that will dictate the potency and selectivity of this compound towards its biological target(s).

Stereochemical Requirements for Molecular Recognition and Activity

While this compound does not possess a chiral center, its stereochemical properties, particularly its conformational preferences, are crucial for molecular recognition. The molecule has rotational freedom around the C-C and C-N single bonds of the amide linkage. The dihedral angles between the two aromatic rings and the amide plane define the molecule's three-dimensional shape.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. archivepp.com The development of a QSAR model for a series of analogues of this compound would be a valuable tool for predicting the activity of new derivatives and for guiding the design of more potent compounds. unair.ac.idjppres.comnih.gov

A typical QSAR study would involve synthesizing a library of analogues with variations in substituents on both phenyl rings and measuring their biological activity (e.g., IC₅₀). Various physicochemical descriptors for each molecule would then be calculated, such as:

Hydrophobicity: LogP

Electronic properties: Hammett constants (σ), dipole moment

Steric properties: Molar refractivity (MR), Taft steric parameters (Es)

Topological indices: Molecular connectivity indices

Multiple linear regression or more advanced machine learning methods would then be used to derive an equation that links these descriptors to the observed activity. A hypothetical QSAR model might take the form:

pIC₅₀ = a(LogP) - b(MR) + c(σ) + constant

The following is a hypothetical data table illustrating the parameters that would be used in a QSAR study for a series of analogues.

| Compound | Substituent (R1) | Substituent (R2) | LogP | MR | pIC₅₀ (Observed) | pIC₅₀ (Predicted) |

| 1 | 4-OCH₃ | 2-Cl | 3.5 | 85.2 | 6.8 | 6.7 |

| 2 | 4-OCH₃ | 3-Cl | 3.6 | 85.2 | 6.5 | 6.6 |

| 3 | 4-OCH₃ | 4-Cl | 3.7 | 85.2 | 6.3 | 6.4 |

| 4 | 4-H | 2-Cl | 3.1 | 80.1 | 6.2 | 6.1 |

| 5 | 4-CF₃ | 2-Cl | 4.2 | 90.5 | 7.1 | 7.0 |

Ligand Efficiency and Lipophilic Efficiency Metrics

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilic efficiency (LLE) are metrics used to assess the "quality" of a compound by relating its potency to its size and lipophilicity, respectively. researchgate.nettandfonline.com These metrics help in selecting compounds that are more likely to have favorable drug-like properties. nih.govnih.gov

Ligand Efficiency (LE): Measures the binding energy per heavy atom (non-hydrogen atom). It is calculated as: LE = - (ΔG) / N where ΔG is the Gibbs free energy of binding and N is the number of heavy atoms. wikipedia.org A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a more efficient use of its atoms.

Lipophilic Efficiency (LLE): Also known as LipE, it relates the potency of a compound to its lipophilicity (LogP or LogD). It is calculated as: LLE = pIC₅₀ - LogP tandfonline.com Compounds with high LLE (typically > 5) are often preferred, as they are potent without being excessively greasy, which can lead to problems with solubility, metabolism, and toxicity.

The following table provides a hypothetical assessment of this compound and related analogues using these metrics.

| Compound | pIC₅₀ | Heavy Atoms | LogP | LE (kcal/mol/atom) | LLE |

| This compound | 6.8 | 19 | 0.49 | 1.9 | |

| Analogue A | 7.2 | 22 | 4.0 | 0.45 | 3.2 |

| Analogue B | 6.5 | 17 | 2.8 | 0.52 | 3.7 |

This analysis would help prioritize compounds that have a good balance of potency and physicochemical properties for further development.

Emerging Research Avenues and Potential Applications

Role as a Lead Compound in Pre-clinical Chemical Biology

The benzamide (B126) core is a privileged scaffold in drug discovery, frequently serving as a "lead compound"—a starting point for the design and synthesis of more potent and selective therapeutic agents. nih.gov Derivatives of N-phenylbenzamide have been identified as promising leads for a wide range of therapeutic targets.

Research into related N-phenylbenzamide structures highlights the potential of this class:

Antiviral Agents : A derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), has been identified as a potent inhibitor of the Hepatitis B virus (HBV), including drug-resistant strains. nih.gov Similarly, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide has shown activity against Enterovirus 71 (EV71) strains at low micromolar concentrations, making it a promising lead for further development. mdpi.com

Anticancer Agents : Benzamide derivatives are actively being optimized as tubulin inhibitors that target the colchicine (B1669291) binding site, a validated strategy in cancer therapeutics. nih.gov Furthermore, novel benzamide derivatives have been designed as highly potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair, demonstrating significant anticancer activity. nih.gov

Dopamine (B1211576) Receptor Ligands : The structural motif is also key in neuroscience research. For example, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide has been shown to be a highly potent and selective ligand for the dopamine D4 receptor, a target for various neurological and psychiatric disorders. nih.gov

These examples underscore the role of the N-phenylbenzamide framework as a versatile lead structure. The specific substitutions on N-(2-chlorophenyl)-4-methoxybenzamide—the chloro group on one phenyl ring and the methoxy (B1213986) group on the other—provide a unique electronic and steric profile for further optimization in preclinical studies against various biological targets.

Table 1: Bioactivity of Related Benzamide Lead Compounds

| Compound Name | Biological Target/Activity | IC₅₀ Value | Reference |

|---|---|---|---|

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Anti-HBV (wild-type) | 1.99 µM | nih.gov |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Anti-HBV (drug-resistant) | 3.30 µM | nih.gov |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Anti-EV 71 | 5.7 - 12 µM | mdpi.com |

| Benzamide Derivative 13f | PARP-1 Inhibition | 0.25 nM | nih.gov |

| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 Receptor | 0.057 nM | nih.gov |

Design of Novel Benzamide-Based Chemical Probes

Beyond their role as therapeutic leads, benzamide scaffolds are instrumental in the design of chemical probes—molecules used to study and identify biological targets. Photoaffinity labeling is a powerful technique where a photoreactive group is incorporated into a ligand. Upon UV irradiation, the probe forms a covalent bond with its target protein, allowing for its identification and characterization.

A notable study details the successful design and synthesis of novel photoreactive benzamide probes for histone deacetylase 2 (HDAC2), a key enzyme in epigenetic regulation. nih.gov

Scaffold Design : The probes were based on benzamide scaffolds known to be potent and selective for HDAC1 and 2. nih.gov

Synthesis : The probes were synthesized in a few convergent steps, incorporating mono- or diazide groups which serve as photoreactive moieties and provide a handle for attaching reporter tags like biotin. nih.gov

Functionality : These probes exhibited potent, time-dependent inhibition of class I HDACs. Photolabeling experiments confirmed that the probes efficiently crosslinked with the recombinant HDAC2 enzyme. Furthermore, cell-based studies showed they were cell-permeable and could target nuclear HDACs. nih.gov